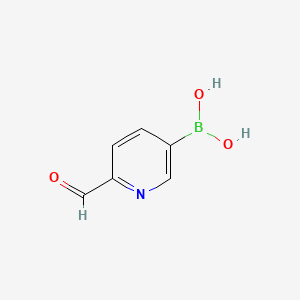

(6-Formylpyridin-3-YL)boronic acid

Description

Structure

2D Structure

Propriétés

IUPAC Name |

(6-formylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLRSNPWLRXKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 6 Formylpyridin 3 Yl Boronic Acid

Cross-Coupling Reactions Involving (6-Formylpyridin-3-YL)boronic acid as a Building Block

This compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Its utility stems from the presence of both a formyl group, which can undergo various transformations, and a boronic acid moiety, which is a key participant in numerous palladium-catalyzed and other transition-metal-catalyzed coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals and functional materials, due to its mild reaction conditions and high functional group tolerance. researchgate.netrsc.orgnih.gov

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orgacs.orglibretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate. chemrxiv.orgacs.orglibretexts.org Studies suggest that for aryl bromides, this addition occurs to a monoligated palladium complex, Pd(PPh₃). chemrxiv.orgchemrxiv.org

Transmetalation: In this step, the organic group from the boronic acid (R²) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. nih.govorganic-chemistry.org The exact mechanism of transmetalation has been a subject of debate, with potential pathways involving either the reaction of a palladium halide complex with a boronate or a palladium hydroxo complex with the neutral boronic acid. nih.govacs.org Recent studies suggest that for reactions with weak bases in aqueous solutions, the pathway involving the palladium hydroxo complex is more likely. nih.govacs.org The transmetalation step results in a new palladium(II) complex containing both organic groups (R¹ and R²). illinois.edu

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new C-C bond in the desired product (R¹-R²) and regenerates the palladium(0) catalyst, allowing the cycle to continue. chemrxiv.orgacs.orglibretexts.org

The efficiency and selectivity of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. organic-chemistry.orgyoutube.com For instance, the use of specific phosphine (B1218219) ligands can significantly impact the reaction's outcome. youtube.com

The transmetalation step is a critical and often rate-determining step in the Suzuki-Miyaura catalytic cycle. nih.gov Two primary pathways have been proposed for this process:

Path A (Boronate Pathway): The boronic acid reacts with a base to form a more nucleophilic boronate species. This boronate then reacts with the arylpalladium(II) halide complex. nih.govnih.gov

Path B (Hydroxide Pathway): The arylpalladium(II) halide complex reacts with the base (often a hydroxide) to form an arylpalladium(II) hydroxide (B78521) complex. This complex then reacts with the neutral boronic acid. nih.govacs.org

Systematic studies comparing the rates of these two pathways suggest that under typical catalytic conditions with weak bases and aqueous solvents, the reaction between the palladium hydroxo complex and the boronic acid (Path B) is the predominant mechanism for transmetalation. nih.govacs.org The formation of pre-transmetalation intermediates with Pd-O-B linkages has been observed, supporting the involvement of such species in the transfer of the organic group from boron to palladium. illinois.edu

Following transmetalation, reductive elimination occurs from the resulting diorganopalladium(II) complex to form the C-C bond and regenerate the Pd(0) catalyst. acs.org For this to happen, the complex typically needs to adopt a cis configuration. youtube.com The rate of reductive elimination can be influenced by the nature of the organic groups attached to the palladium. youtube.com

A significant advantage of the Suzuki-Miyaura coupling is its high functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. researchgate.netrsc.org The reaction is compatible with a wide range of functional groups, including esters, amides, nitriles, and even sensitive aldehydes like the formyl group present in this compound. organic-chemistry.org

The chemoselectivity of the Suzuki-Miyaura reaction is another key feature. In molecules containing multiple reactive sites, the reaction can often be directed to a specific position. For instance, in the case of a molecule containing both a bromo and a chloro substituent, the more reactive C-Br bond will typically undergo oxidative addition preferentially. beilstein-journals.org This selectivity allows for sequential cross-coupling reactions to build up molecular complexity in a controlled manner. beilstein-journals.org The choice of catalyst and reaction conditions can further influence the chemoselectivity of the coupling.

While the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, other cross-coupling methodologies can be employed, particularly for the formation of carbon-heteroatom bonds.

Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of C-N and C-O bonds by coupling an arylboronic acid with an amine or an alcohol. wikipedia.orgorganic-chemistry.orgwikipedia.org A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature, and open to the air. organic-chemistry.orgwikipedia.org The reaction is believed to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the final product. wikipedia.org This method provides a valuable alternative to palladium-catalyzed C-N and C-O bond-forming reactions like the Buchwald-Hartwig amination. organic-chemistry.orgnih.gov

Liebeskind-Stille Coupling: This reaction is a palladium-catalyzed cross-coupling of a thioester with an organostannane. A variation, the Liebeskind-Srogl coupling , utilizes a boronic acid instead of an organostannane, coupled with a thioester in the presence of a palladium catalyst and a stoichiometric amount of a copper(I) carboxylate. wikipedia.orgorganic-chemistry.orgsynarchive.com This method is particularly useful for the synthesis of ketones and can be performed under neutral conditions, making it suitable for substrates that are sensitive to the basic conditions often required in Suzuki-Miyaura couplings. organic-chemistry.org

This compound can also participate in reactions that form bonds between carbon and heteroatoms such as nitrogen and oxygen. The Chan-Lam coupling, as mentioned above, is a primary example of a C-N and C-O bond-forming reaction that utilizes boronic acids. wikipedia.orgorganic-chemistry.orgwikipedia.org This copper-catalyzed methodology allows for the arylation of a wide variety of amines, amides, and alcohols. organic-chemistry.org

The mechanism of the Chan-Lam coupling is thought to involve the formation of a copper-aryl species, followed by coordination of the amine or alcohol. A subsequent reductive elimination from a copper(III) intermediate then yields the desired C-N or C-O bond. wikipedia.org The reaction's utility is enhanced by its tolerance for various functional groups and its often mild reaction conditions. st-andrews.ac.ukyoutube.com

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

Lewis Acidity of this compound and Reversible Covalent Bonding

Boronic acids, including this compound, exhibit Lewis acidic character due to the presence of a vacant p-orbital on the boron atom. sdu.dknih.govnih.gov This Lewis acidity allows them to interact with Lewis bases. nih.govacs.org In aqueous solutions, boronic acids exist in equilibrium with their corresponding tetrahedral boronate anions, formed by the addition of a hydroxide ion. sdu.dknih.gov The pKa of a boronic acid is typically around 9, but this can be influenced by substituents on the aryl ring. wikipedia.orgnih.gov

A key feature of boronic acids is their ability to form reversible covalent bonds with diols, such as sugars and other polyols, to form cyclic boronate esters. nih.govacs.orgresearchgate.net This interaction is dynamic and the stability of the resulting boronate ester is dependent on factors like pH and the structure of the diol. researchgate.netnsf.gov This reversible covalent bonding has been exploited in various applications, including the development of sensors for saccharides and self-healing materials. researchgate.netnsf.gov

The Lewis acidity of boronic acids can also be utilized to catalyze certain organic reactions. For example, the intramolecular coordination of a carbonyl group to the boronic acid in 2-formylphenylboronic acid has been shown to accelerate oxime formation. nih.gov This demonstrates the potential for the boronic acid moiety to act as an intramolecular Lewis acid catalyst. Furthermore, boronic acids can interact with anions, acting as either Brønsted or Lewis acid receptors depending on the nature of the anion. acs.orgacs.org

Formation and Stability of Cyclic Boronate Esters with Diols and Polyols

This compound readily undergoes esterification with 1,2- and 1,3-diols to form five- and six-membered cyclic boronate esters, respectively. nih.govresearchgate.net This reaction is a reversible covalent process, the equilibrium of which is influenced by factors such as pH, solvent, and the structure of the diol. nih.gov The presence of the electron-withdrawing formyl group and the pyridine (B92270) nitrogen is expected to increase the Lewis acidity of the boron center compared to simple phenylboronic acid, thereby influencing the stability of the resulting boronate esters. nih.gov Generally, six-membered boronate esters (from 1,3-diols) exhibit greater thermodynamic stability than their five-membered counterparts (from 1,2-diols). researchgate.net The stability of these esters is a key factor in their application in dynamic covalent chemistry and for the temporary protection of diol functionalities.

Table 1: Factors Influencing Cyclic Boronate Ester Stability

| Factor | Influence on Stability | Rationale |

| pH | Higher pH generally favors ester formation. | Deprotonation of the boronic acid to the more reactive tetrahedral boronate anion facilitates esterification. nih.gov |

| Diol Structure | 1,3-diols form more stable esters than 1,2-diols. | Reduced ring strain in the resulting six-membered ring compared to the five-membered ring. researchgate.net |

| Solvent | Aprotic solvents can favor ester formation. | Water can compete with the diol for reaction with the boronic acid, shifting the equilibrium towards the free acid. |

| Substituents | Electron-withdrawing groups on the pyridine ring. | Increase the Lewis acidity of the boron atom, generally leading to more stable boronate esters. |

Interactions with Lewis Bases and Associated Adduct Formation

The boron atom in this compound possesses a vacant p-orbital, rendering it a Lewis acid. wikipedia.orgucla.edu It can readily interact with Lewis bases, such as amines, pyridines, and hydroxides, to form Lewis acid-base adducts. wikipedia.orgucla.edunih.govrsc.org This interaction involves the donation of a lone pair of electrons from the Lewis base to the empty orbital of the boron atom, resulting in the formation of a coordinate covalent bond and a change in the hybridization of boron from sp² to sp³. wikipedia.orglibretexts.org The pyridine nitrogen within the molecule itself can act as an intramolecular Lewis base, potentially influencing the reactivity of the boronic acid group. Furthermore, external Lewis bases can form adducts, a property that is fundamental to understanding its catalytic activity and its behavior in different reaction media. nih.gov

Dynamic Covalent Chemistry (DCvC) Mediated by Boronate Linkages

The reversible formation of boronate esters is a cornerstone of dynamic covalent chemistry (DCvC). nih.gov This field leverages reversible reactions to create complex, self-assembling, and adaptive chemical systems. This compound, with its ability to form dynamic boronate linkages, is a prime candidate for the construction of dynamic polymers, gels, and molecular cages. The equilibrium of boronate ester formation can be controlled by external stimuli such as pH, temperature, or the presence of competing diols, allowing for the modulation of the material's properties in real-time.

Reactivity Profile of the Formyl Group within the Boronic Acid Framework

The formyl group of this compound exhibits the typical reactivity of an aldehyde, but its behavior is modulated by the presence of the adjacent boronic acid and the pyridine ring.

Chemoselective Transformations of the Aldehyde Functionality in the Presence of Boron

The selective transformation of the aldehyde group in the presence of the boronic acid is a key consideration in the synthetic application of this compound. Standard aldehyde reactions, such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine, can be performed. However, the choice of reagents is critical to avoid unwanted reactions with the boronic acid moiety. For instance, strong reducing agents might also reduce the boronic acid, while certain oxidizing conditions could lead to protodeboronation. The development of chemoselective methods is therefore crucial for the successful synthetic manipulation of this bifunctional molecule.

Reactivity in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are powerful tools in organic synthesis. Aldehydes are common components in many MCRs, such as the Passerini and Ugi reactions. nih.govrsc.org this compound can potentially participate as the aldehyde component in such reactions, leading to the rapid generation of complex molecules incorporating a boronic acid handle. nih.govrsc.org This functionality can then be used for subsequent cross-coupling reactions or for the development of sensors and materials. The successful application in MCRs depends on the compatibility of the reaction conditions with the boronic acid group.

Iminoboronate Formation and Subsequent Transformations

The reaction of the formyl group with primary amines leads to the formation of imines. In the context of this compound, the proximity of the boronic acid to the imine functionality can lead to the formation of an intramolecular dative bond between the imine nitrogen and the boron atom. This results in a cyclic structure known as an iminoboronate. nih.govrsc.orgchemrxiv.org Iminoboronate formation is a reversible process and has been shown to accelerate the rate of imine formation and hydrolysis. nih.govrsc.org This dynamic nature is exploited in various applications, including the development of responsive materials and for the reversible conjugation of molecules. nih.govrsc.org The resulting iminoboronates can also undergo further transformations, such as reduction to form stable aminoborane (B14716983) derivatives.

In-depth Mechanistic Investigations of Key Transformations

Elucidation of Rate-Determining Steps and Intermediates

The Suzuki-Miyaura reaction is a complex process with several key steps, and the rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. For electron-deficient heteroaryl boronic acids like this compound, the transmetalation step is often considered a critical, and potentially rate-limiting, phase of the catalytic cycle. This is due in part to the reduced nucleophilicity of the aryl group attached to boron, a consequence of the electron-withdrawing nature of the pyridine ring and the formyl group.

Recent mechanistic studies have shed light on the elusive intermediates that precede transmetalation. Low-temperature rapid injection NMR spectroscopy has been instrumental in detecting and characterizing pre-transmetalation intermediates. illinois.edunih.gov These studies have identified species with palladium-oxygen-boron (Pd-O-B) linkages as the crucial link before the transfer of the organic group from boron to palladium. illinois.edunih.gov

Two primary types of pre-transmetalation intermediates have been characterized:

Tricoordinate boronic acid complexes : These form without the direct involvement of a base.

Tetracoordinate boronate complexes : These are formed when a base activates the boronic acid, increasing its nucleophilicity. illinois.edu

The table below summarizes key intermediates identified in mechanistic studies of Suzuki-Miyaura reactions, which are analogous to those expected for this compound.

| Intermediate Type | Description | Method of Observation | Reference |

| Tricoordinate Pre-transmetalation Intermediate | A complex where the boronic acid coordinates to the palladium center through an oxygen atom, without activation by a base. | Low-temperature NMR spectroscopy | illinois.edunih.gov |

| Tetracoordinate Pre-transmetalation Intermediate | A complex formed from the reaction of a base-activated boronate with the palladium center, featuring a tetracoordinate boron atom. | Low-temperature NMR spectroscopy | illinois.edunih.gov |

| Catechol Boronate Intermediate | A pre-transmetalation intermediate formed from a catechol boronic ester, demonstrating direct transmetalation from the ester. | 1H and 19F NMR spectroscopy | nih.gov |

Influence of Electronic and Steric Factors on Reaction Pathways and Selectivity

The reactivity and selectivity of this compound in cross-coupling reactions are significantly influenced by a combination of electronic and steric factors. These factors can affect the rates of the individual steps in the catalytic cycle and the stability of the intermediates.

Electronic Factors:

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further intensified by the presence of the strongly electron-withdrawing formyl (-CHO) group at the 6-position. This electronic profile has several consequences for the Suzuki-Miyaura reaction:

Oxidative Addition: The electron-deficient nature of the pyridine ring generally facilitates the oxidative addition of the corresponding halide to the Pd(0) catalyst. researchgate.net

Transmetalation: The electron-withdrawing character of the pyridyl group decreases the nucleophilicity of the ipso-carbon atom attached to the boron. nih.govnih.gov This can slow down the rate of transmetalation, which relies on the transfer of this organic group to the electron-rich palladium center. The base plays a crucial role here, as its coordination to the boronic acid forms a more nucleophilic boronate species, thereby facilitating this step. acs.org

Protodeboronation: As mentioned, electron-deficient boronic acids are more prone to protodeboronation, which can diminish the efficiency of the cross-coupling. nih.govrsc.org

Steric Factors:

Steric hindrance around the boronic acid functionality and the coupling partner can significantly impact the reaction.

Ortho-Substituents: While the formyl group is at the 6-position relative to the pyridine nitrogen, it is in the ortho-position relative to the C5-position where a coupling might occur if the boronic acid were at a different position. In the case of this compound, the formyl group is meta to the boronic acid, so its direct steric impact on the boron center is minimal. However, steric bulk on the coupling partner or the phosphine ligands of the palladium catalyst can hinder the approach of the reactants and slow down the reaction. nih.gov

Boronic Esters: The use of bulky boronic esters, such as those derived from pinacol (B44631), can sterically hinder the formation of the pre-transmetalation intermediate, potentially slowing down the reaction compared to less hindered esters or the free boronic acid. nih.gov

Ligand Effects: The steric and electronic properties of the phosphine ligands on the palladium catalyst are critical. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and influence the stability of the catalytic species. nih.gov

The interplay of these electronic and steric factors is summarized in the table below.

| Factor | Influence on this compound Reactivity | References |

| Electronic: Electron-withdrawing Formyl Group and Pyridine Nitrogen | - Potentially facilitates oxidative addition of the corresponding halide.- Decreases the nucleophilicity of the pyridyl group, potentially slowing transmetalation.- Increases susceptibility to protodeboronation. | nih.govnih.govresearchgate.net |

| Electronic: Lewis Basic Pyridine Nitrogen | - Potential for coordination to the palladium catalyst, which could influence reaction selectivity. | beilstein-journals.org |

| Steric: Substituents on Coupling Partner | - Bulky groups on the coupling partner can hinder the reaction. | nih.gov |

| Steric: Boronic Ester Group | - Bulky esters (e.g., pinacol) can sterically impede the formation of pre-transmetalation intermediates. | nih.gov |

| Steric: Catalyst Ligands | - The size and electronic nature of phosphine ligands on the palladium catalyst significantly affect reaction rates and efficiency. | nih.gov |

Catalytic Applications of 6 Formylpyridin 3 Yl Boronic Acid and Its Derivatives

Boronic Acid Catalysis (BAC)

Boronic acid catalysis (BAC) has emerged as a powerful and environmentally benign strategy in organic synthesis. rsc.orgumanitoba.ca This form of catalysis leverages the ability of boronic acids to act as mild Lewis acids and to form reversible covalent bonds with hydroxyl groups. rsc.orgualberta.ca This interaction facilitates the activation of alcohols, carboxylic acids, and other hydroxyl-containing compounds for a variety of transformations, often avoiding the need for harsh reagents and protecting group manipulations. rsc.orgualberta.ca The catalytic activity of a boronic acid is highly dependent on the substituents on its aryl ring. Electron-deficient arylboronic acids, for instance, exhibit enhanced Lewis acidity, which is crucial for the activation of alcohol substrates through polarization of the C–O bond. ualberta.ca

Arylboronic acids are effective catalysts for the activation of hydroxyl groups, enabling their direct functionalization under mild conditions. researchgate.net This activation can proceed through different modes, including electrophilic and nucleophilic pathways. rsc.org In the electrophilic activation of alcohols, the boronic acid catalyst can facilitate the formation of carbocation intermediates, which can then be trapped by various nucleophiles. rsc.org This approach is highly valuable for reactions such as Friedel-Crafts alkylations.

The catalytic efficacy is often influenced by the electronic nature of the boronic acid. For example, electron-deficient arylboronic acids are particularly effective. The presence of the electron-withdrawing formyl group and the pyridine (B92270) nitrogen in (6-Formylpyridin-3-YL)boronic acid would be expected to enhance its Lewis acidity, making it a potentially potent catalyst for hydroxyl group activation.

In addition to activating simple alcohols, boronic acid catalysis can be applied to more complex substrates like diols and saccharides. By forming tetrahedral adducts with these polyols, boronic acids can increase their nucleophilicity, directing reactions to specific sites. rsc.org

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction. The use of boronic acids as catalysts for the direct alkylation of arenes with benzylic and allylic alcohols represents a significant advancement, offering a milder and more atom-economical alternative to traditional methods that use reactive alkyl halides. rsc.orgnih.gov Electron-deficient arylboronic acids have been identified as superior catalysts for these transformations. nih.govscilit.com

Research has shown that catalysts like 2,3,4,5-tetrafluorophenylboronic acid are highly effective for the Friedel-Crafts alkylation of neutral arenes with allylic and benzylic alcohols under mild, metal-free conditions. nih.gov The mechanism of these reactions is believed to involve the boronic acid activating the alcohol, facilitating the formation of a carbocation intermediate that is then attacked by the electron-rich arene. rsc.org In some cases, a two-component catalyst system, such as a boronic acid combined with perfluoropinacol, can be used to enhance reactivity, especially with deactivated benzylic alcohols. rsc.orgrsc.org This combination forms a highly electrophilic boronic ester in situ, which more readily ionizes the alcohol. rsc.orgrsc.org

Given the electron-deficient nature of this compound, it is a promising candidate for catalyzing Friedel-Crafts alkylations. The pyridine ring and the formyl group would increase the Lewis acidity of the boron center, thereby promoting the ionization of the alcohol substrate.

| Boronic Acid Catalyst | Alcohol Substrate | Arene Nucleophile | Key Finding | Reference |

|---|---|---|---|---|

| Pentafluorophenylboronic acid | Allylic alcohols | Electron-rich arenes | Catalyzes regioselective coupling. | scilit.com |

| 2,3,4,5-Tetrafluorophenylboronic acid | Benzylic and allylic alcohols | Neutral arenes | Potent, air- and moisture-tolerant catalyst. | nih.gov |

| Electron-deficient arylboronic acid with perfluoropinacol | Deactivated benzylic alcohols | Arenes | Two-component system enhances reactivity for challenging substrates. | rsc.orgrsc.org |

The utility of boronic acids as organocatalysts extends beyond the activation of hydroxyl groups. They have been shown to catalyze a range of other important organic transformations. For instance, boronic acids can act as hydrogen-bond donor catalysts. a-star.edu.sgacs.org In the conversion of CO2 and epoxides into cyclic carbonates, boronic acids, in conjunction with onium salts, have proven to be a highly efficient catalytic system that can operate in water under mild conditions. a-star.edu.sgacs.org

Furthermore, boronic acids have been utilized in cooperative catalysis. For example, boronic acid-amine bifunctionalized materials have been developed as heterogeneous catalysts for the Henry reaction. acs.org In these systems, the boronic acid and amine groups work in concert to promote the reaction, sometimes exhibiting substrate selectivity reminiscent of enzymes. acs.org The pyridine nitrogen in this compound could potentially act as a basic site, enabling it to participate in such bifunctional catalysis.

Pyridine-borane complexes have also been demonstrated as effective catalysts for direct amidation reactions, converting a wide range of carboxylic acids and amines into amides. mdpi.com The pyridine moiety in these catalysts plays a crucial role in their solubility and catalytic activity. mdpi.com

Ligand Design in Transition Metal Catalysis

In addition to their direct catalytic roles, boronic acids are invaluable functional groups in the design of ligands for transition metal catalysis. The pyridine-boronic acid scaffold, as exemplified by this compound, offers a versatile platform for creating ligands with tunable electronic and steric properties.

Pyridine-containing ligands are ubiquitous in homogeneous catalysis due to their ability to form stable complexes with a wide range of transition metals. researchgate.net The introduction of a boronic acid group onto a pyridine ligand, such as in this compound, can serve several purposes. The boronic acid moiety can act as a secondary coordination site, leading to the formation of bidentate or multidentate ligands. This can enhance the stability and influence the reactivity of the metal center.

For example, pyridine-oxazoline (PyOx) ligands are well-established in asymmetric catalysis. nih.gov While many studies focus on immobilizing the unsubstituted PyOx skeleton, functionalization of the pyridine ring allows for fine-tuning of the ligand's properties. nih.gov The boronic acid group can also be a reactive handle for further derivatization or for anchoring the catalyst to a support.

Furthermore, pyridine derivatives are crucial in various cross-coupling reactions. The synthesis of bipyridines, which are themselves important ligands, can be achieved through the coupling of pyridine derivatives, including pyridylboronic acids. mdpi.com Rhodium-catalyzed asymmetric additions of arylboronic acids to pyridine derivatives have been developed to synthesize enantioenriched piperidines, which are valuable building blocks for pharmaceuticals. acs.org

| Pyridine Derivative Type | Catalytic Application | Metal Catalyst | Significance | Reference |

|---|---|---|---|---|

| Pyridine-Oxazoline (PyOx) Ligands | Asymmetric Catalysis | Various Transition Metals | Privileged ligands for enantioselective transformations. | nih.gov |

| Pyridylboronic Acids | Synthesis of Bipyridines | Palladium | Key precursors for important bidentate ligands. | mdpi.com |

| Arylboronic Acids with Pyridine Substrates | Asymmetric Synthesis of Piperidines | Rhodium | Provides access to valuable chiral building blocks. | acs.org |

The development of heterogeneous catalysts is a major goal in sustainable chemistry, as it simplifies catalyst separation and recycling. Boronic acid moieties are excellent candidates for immobilization onto solid supports. The reversible covalent interaction between boronic acids and diols is a particularly effective strategy for anchoring biomolecules, such as enzymes and cofactors, to a support. acs.org For example, agarose (B213101) beads functionalized with boronic acid have been used to immobilize adenylated cofactors for use in biocatalysis, creating robust and reusable systems. acs.org

Boronic acids can also be immobilized on various other materials, including mesocellular siliceous foam and magnetic nanoparticles, to create efficient and recyclable heterogeneous catalysts for reactions like amide condensation and Suzuki cross-coupling. researchgate.netscispace.com The functional groups on this compound, namely the boronic acid and the formyl group, offer multiple points for attachment to a solid support. The pyridine ring itself can be part of a larger, more complex ligand that is then immobilized. For instance, a polyimide covalent organic framework (PI-COF) has been used as a support for copper, creating a heterogeneous catalyst for Chan-Lam coupling reactions involving aryl boronic acids. rsc.org

The combination of a pyridine ring and a boronic acid group in a single molecule provides a versatile platform for designing advanced heterogeneous catalysts with potential applications in a wide array of chemical transformations.

Development of Asymmetric Catalytic Systems

The development of asymmetric catalytic systems that utilize pyridylboronic acids is a dynamic area of research, primarily driven by the prevalence of chiral pyridine-containing molecules in pharmaceuticals and agrochemicals. The core challenge lies in controlling the three-dimensional arrangement of atoms during a chemical transformation to favor the formation of one enantiomer over the other.

Research in this field predominantly focuses on the use of chiral ligands that coordinate to a transition metal catalyst. These ligands create a chiral environment around the metal center, which in turn influences the stereochemical outcome of the reaction. The pyridine nitrogen and the boronic acid moiety of compounds like this compound can play crucial roles in coordinating to the metal center and participating in the catalytic cycle.

The direct use of chiral boronic acids, where the boron atom is part of a stereogenic center or the molecule contains other chiral elements, is a sophisticated strategy in asymmetric synthesis. thieme-connect.com These reagents can offer a direct route to chiral products without the need for an external chiral ligand. However, the application of chiral derivatives of this compound in this context is not well-reported.

Instead, the prevailing approach involves the reaction of achiral pyridylboronic acids with various substrates in the presence of a chiral catalyst system. A notable example is the rhodium-catalyzed asymmetric conjugate addition of pyridylboronic acids to α,β-unsaturated carbonyl compounds. acs.orgconsensus.app In these reactions, a chiral ligand, often a diene or a phosphine (B1218219), bound to the rhodium center, dictates the facial selectivity of the addition to the double bond, leading to a highly enantioenriched product. acs.org

Another significant area of development is the asymmetric Suzuki-Miyaura cross-coupling reaction. While traditional Suzuki-Miyaura couplings are not stereoselective, asymmetric variations have been developed to construct chiral biaryl compounds or molecules with stereogenic centers adjacent to the pyridine ring. nih.gov For instance, rhodium-catalyzed asymmetric allylic arylation has been successfully employed with substituted pyridylboronic acids to generate products with high enantioselectivity. nih.gov In such cases, the electronic properties of the pyridylboronic acid can be modulated by substituents to improve reactivity and enantioselectivity. consensus.app

The design of novel chiral pyridine-containing ligands has also been a fruitful avenue of research. rsc.orgacs.orgdiva-portal.org These ligands, which can be bipyridines, pyridine-oxazolines (PyOX), or other structures, are synthesized to create a well-defined chiral pocket around the metal catalyst. rsc.orgacs.org This "double-layer control" concept, where the ligand structure finely tunes both the inner and outer coordination spheres of the catalyst, has led to high levels of stereoselectivity in various reactions, including C-H borylation. acs.org

The following table summarizes selected research findings in the asymmetric catalysis involving pyridylboronic acids, illustrating the common strategy of using chiral ligands to induce enantioselectivity.

| Catalyst/Ligand System | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

| [Rh(acac)(C2H4)2]/Chiraphos | Conjugate Addition | Aryl and alkenyl boronic acids, α,β-unsaturated 2-pyridyl sulfones | β-substituted 2-pyridyl sulfones | 70-92% | rsc.org |

| Rhodium/Amide-diene Ligand | Conjugate Pyridylation | Pyridylboronic acids, α,β-unsaturated carbonyls | Pyridylation products | up to >99% | acs.org |

| Rhodium/Chiral Diene | Allylic Arylation | 2-Chloropyridine-boronic acids, Allylic chlorides | Chiral substituted pyridines | 97-99% | consensus.app |

| Rhodium/Chiral Bicyclo[3.3.0] diene | Asymmetric Arylation | N-sulfonyl indolylimines, Arylboronic acids | α-aryl 2- or 3-indolyl-methanamines | High | researchgate.net |

| Palladium/Spymox Ligand | Allylic Alkylation | 1,3-diphenyl-2-propenyl acetates | Alkylated products | up to 99% | thieme-connect.com |

While the direct application of a chiral version of this compound remains an underexplored area, the principles established in the broader field of asymmetric catalysis with pyridylboronic acids provide a strong foundation for future research in this specific direction.

Applications in Supramolecular Chemistry and Advanced Materials Research

Construction of Complex Supramolecular Architectures

The ability of boronic acids to form reversible covalent bonds with diols, combined with the reactivity of the formyl group in imine condensation reactions, is central to its application in supramolecular chemistry. epfl.chrsc.orgresearchgate.net These dynamic covalent interactions allow for the self-correction and thermodynamic control of self-assembly processes, leading to well-defined architectures. rsc.org

Self-Assembly of Macrocycles, Cages, and Capsules

(6-Formylpyridin-3-YL)boronic acid and similar formylphenylboronic acids are instrumental in the multicomponent assembly of macrocycles and cages. epfl.chresearchgate.net By reacting with diamines and tetraols, these boronic acids can participate in the formation of macrocyclic structures through simultaneous imine bond and boronate ester formation. epfl.ch For instance, the [4+2+2] condensation of a diamine, a tetraol, and a formylphenylboronic acid can yield specific macrocycles, with the possibility of forming larger structures that exist in dynamic equilibrium. epfl.ch

Furthermore, the use of a triamine instead of a diamine in these multicomponent reactions can lead to the formation of molecular cages. epfl.ch These complex, three-dimensional structures can be assembled from numerous building blocks, with one notable synthesis involving 11 components to form 18 covalent bonds. epfl.ch This highlights the efficiency of using building blocks like this compound in constructing intricate molecular containers. The synthesis of such cages can even be achieved through environmentally friendly mechanochemical methods, such as ball milling. beilstein-journals.org

Formation of Supramolecular Polymers and Hydrogels via Dynamic Boronate Linkages

The reversible nature of the boronate ester bond is key to the formation of dynamic supramolecular polymers and hydrogels. rsc.org Boronic acids, in general, can react with polyols to form crosslinked networks, giving rise to these soft materials. researchgate.net These materials are of particular interest due to their potential for self-healing and responsiveness to external stimuli. rsc.org

Supramolecular hydrogels are three-dimensional networks of cross-linked fibers that can trap large amounts of water. whiterose.ac.uk The cross-links in these gels can be formed through non-covalent interactions, such as those involving boronate esters, which allows for a reversible sol-gel phase transition. whiterose.ac.uk This dynamic behavior is crucial for applications in areas like catalysis and controlled release. whiterose.ac.uknih.gov

Synthesis of Covalent Organic Frameworks (COFs) and Other Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials with ordered structures and high stability. tcichemicals.comrsc.orgustc.edu.cn Boronic acids are foundational building blocks in the synthesis of COFs, particularly through the formation of boroxine (B1236090) or boronate ester linkages. tcichemicals.com The self-condensation of boronic acids or their condensation with catechols were among the first strategies used to synthesize COFs. tcichemicals.com

While imine-linked COFs, formed from the reaction of aldehydes and amines, are now more common due to their enhanced chemical stability, boronic acid-containing precursors like this compound offer a pathway to boronate ester-based or mixed-linkage COFs. tcichemicals.comrsc.org These materials are promising for applications in gas storage, separation, and catalysis due to their porosity, crystallinity, and structural diversity. tcichemicals.com The synthesis of COFs often involves solvothermal methods, where the precursors are heated in a solvent for several days. ustc.edu.cn

Functional Materials Development

The unique properties of this compound also lend themselves to the creation of functional materials with tunable and responsive characteristics.

Design of Responsive Polymers and Smart Materials

"Smart" or stimuli-responsive polymers are materials that exhibit significant changes in their properties in response to small environmental cues such as pH, temperature, or the presence of specific molecules. nih.govoulu.fijchemrev.com The boronic acid group is particularly useful for creating pH-responsive materials. oulu.fismartmaterialsconferences.com The equilibrium between the neutral boronic acid and the anionic boronate ester is pH-dependent, allowing for the design of polymers that swell, shrink, or change their conformation with variations in acidity. oulu.fimsu.edu

Polymers incorporating boronic acids can also be responsive to glucose, as the boronic acid can bind to the diol units of the sugar. rsc.org This has led to the development of materials for biomedical applications. The dynamic nature of boronate ester bonds also imparts self-healing properties to polymers and hydrogels, where the material can repair itself after damage. rsc.org

Applications in Organic Electronics and Optoelectronic Materials

The development of advanced materials for organic electronics and optoelectronics is a rapidly growing field. While direct applications of this compound in this area are still emerging, the broader class of boronic acid-containing compounds and COFs show significant promise. rsc.org The ordered, porous structures of COFs can facilitate charge transport, making them suitable for use in electronic devices. rsc.org Furthermore, the ability to incorporate different functional units into COFs allows for the tuning of their electronic and optical properties. rsc.org

Chemical Ligation and Bio-Conjugation Methodologies

Chemical ligation and bioconjugation refer to the strategies used to form stable covalent links between molecules, at least one of which is often a biomolecule like a protein or nucleic acid. researchgate.netnih.gov These techniques require reactions that are highly selective, efficient, and can proceed under mild, biocompatible conditions. nih.gov The dual functionality of this compound makes it an exemplary reagent for these advanced applications, where it can act as a versatile linker. rsc.org

The formyl group is a well-established reactive handle for bioconjugation. Aldehydes react chemoselectively with α-effect amines—such as hydrazines, hydrazides, and aminooxy-functionalized molecules—to form stable hydrazone or oxime bonds. google.comrsc.org This reaction is among the most popular methods for modifying proteins that have been site-specifically engineered to contain an aldehyde group, as it proceeds efficiently under physiological conditions. rsc.org

Furthermore, research has shown that the ligation reaction can be significantly accelerated if a boronic acid is positioned ortho to the aldehyde. nih.gov The boronic acid acts as a neighboring group catalyst, coordinating to the aldehyde's carbonyl oxygen and activating it towards nucleophilic attack. nih.gov This intramolecular catalysis can increase the reaction rate to the point where it is considered a "click" reaction: fast, high-yielding, and occurring under mild conditions. nih.gov

In addition to the formyl group's reactivity, the boronic acid moiety itself can serve as a ligation handle. It can participate in its own "click" reactions by forming highly stable boronate esters with specific diol-containing molecules or with reagents like salicylhydroxamic acid (SHA), a reaction noted for its ultrafast kinetics. nih.gov This allows for sequential functionalization, where an initial ligation is performed using the formyl group, and a secondary modification is then carried out at the boronic acid site, for example, through a Suzuki coupling reaction. nih.gov This orthogonal reactivity is highly valuable for building complex, multifunctional molecular constructs.

Table 2: Chemical Ligation Methodologies Involving Formyl-Boronic Acid Scaffolds

| Reactive Group | Ligation Partner | Bond Formed | Key Features |

| Formyl (Aldehyde) | Aminooxy-containing molecule | Oxime | Bioorthogonal, stable under physiological conditions rsc.org |

| Formyl (Aldehyde) | Hydrazine or Hydrazide-containing molecule | Hydrazone | Widely used for protein and peptide labeling rsc.org |

| Formyl (Aldehyde) | α-Effect Amine (e.g., semicarbazide) | Semicarbazone | Rapid reaction, often catalyzed at acidic pH google.com |

| Boronic Acid | cis-Diol (e.g., on a glycoprotein (B1211001) or polymer) | Cyclic Boronate Ester | Reversible covalent bond, pH-responsive rsc.orgnih.gov |

| Boronic Acid | Salicylhydroxamic acid (SHA) | Boronate Ester | Ultra-fast kinetics and high binding affinity nih.gov |

| Boronic Acid | Aryl Halide (with Pd catalyst) | C-C Bond | Secondary functionalization via Suzuki coupling nih.govmdpi.com |

Computational and Theoretical Studies of 6 Formylpyridin 3 Yl Boronic Acid Reactivity and Structure

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of (6-Formylpyridin-3-YL)boronic acid, which in turn govern its reactivity. These calculations can determine the distribution of electrons within the molecule, identify sites susceptible to nucleophilic or electrophilic attack, and quantify the energies of molecular orbitals.

The electronic structure is characterized by the interplay between the electron-withdrawing formyl group (-CHO) and the pyridine (B92270) ring, and the Lewis acidic boronic acid group [-B(OH)₂]. The nitrogen atom in the pyridine ring and the carbonyl oxygen are electron-rich centers, while the boron atom is a significant electron-deficient (Lewis acidic) center. The formyl group's electron-withdrawing nature is expected to increase the Lewis acidity of the boron center compared to an unsubstituted pyridinylboronic acid.

Key parameters derived from quantum chemical calculations include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. For this molecule, a strong positive potential would be centered on the boron atom and the hydrogens of the hydroxyl groups, while negative potentials would be located around the carbonyl oxygen and the pyridine nitrogen.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In reactions with nucleophiles, the LUMO's energy and location are key, while the HOMO is central to reactions with electrophiles.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the electron deficiency at the boron center.

NMR chemical shifts can also be predicted with high accuracy using quantum chemical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, which aids in structure elucidation and characterization. lmu.demdpi.com

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, this is particularly relevant for predicting its behavior in key reactions like the Suzuki-Miyaura cross-coupling.

A typical Suzuki-Miyaura cycle involves three primary stages, each of which can be modeled computationally:

Oxidative Addition: The addition of an aryl halide to a low-valent palladium catalyst, e.g., Pd(0).

Transmetalation: The transfer of the aryl group (in this case, the 6-formylpyridin-3-yl group) from the boronic acid to the palladium center. This is often the most complex step, potentially involving the boronate anion [ArB(OH)₃]⁻ rather than the neutral boronic acid. researchgate.net

Reductive Elimination: The final step where the two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Mechanistic Insights Derived from Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is the most widely used computational method for investigating reaction mechanisms in organometallic chemistry due to its favorable balance of accuracy and computational cost. DFT studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone.

For reactions involving boronic acids, DFT is used to:

Validate Proposed Mechanisms: By comparing the calculated energy barriers with experimentally determined reaction rates, researchers can validate or refute a proposed mechanistic pathway. For example, DFT calculations can distinguish between pathways involving the neutral boronic acid and those involving the more nucleophilic boronate anion in the transmetalation step of a Suzuki coupling. researchgate.net

Characterize Intermediate Structures: DFT can optimize the geometry of short-lived intermediates, providing structural data that is often inaccessible experimentally. nih.gov In the context of the Suzuki reaction, this includes various isomers of palladium-hydroxo complexes or boronic acid adducts. nih.gov

Understand Stereoselectivity: In asymmetric catalysis, DFT is crucial for understanding the origins of enantioselectivity. By modeling the transition states leading to different stereoisomers, the energy difference between them can be calculated, explaining why one product is formed preferentially. nih.gov

A DFT study on a related Suzuki coupling reaction might generate data on the relative energies of the species involved in the catalytic cycle, as illustrated in the hypothetical table below.

| Species/State | Description | Relative Free Energy (kcal/mol) |

| Pd(0)L₂ + Ar-X | Separated Reactants | 0.0 |

| TS₁ (Ox. Add.) | Oxidative Addition Transition State | +15.2 |

| Int₁ (Pd(II)) | Oxidative Addition Product | -5.7 |

| TS₂ (Trans.) | Transmetalation Transition State | +18.5 |

| Int₂ (Pd(II)-Ar') | Transmetalation Product | -10.1 |

| TS₃ (Red. Elim.) | Reductive Elimination Transition State | +21.3 |

| Product Complex | Pd(0) Complex with Product | -25.8 |

| Note: Data are hypothetical and for illustrative purposes, based on typical values seen in DFT studies of Suzuki-Miyaura reactions. |

Theoretical Prediction of Reaction Kinetics and Thermodynamic Parameters

Building upon the energy profiles generated by DFT, computational chemistry allows for the direct prediction of kinetic and thermodynamic parameters.

Kinetics: According to transition state theory, the activation energy (the energy of the transition state relative to the reactants) is directly related to the reaction rate constant (k). Computational studies can calculate these energy barriers (ΔG‡), allowing for the prediction of reaction rates without performing the experiment. montclair.edu This is particularly useful for comparing the reactivity of different substrates or the efficiency of different catalysts.

For instance, the stability of this compound towards protodeboronation—a common decomposition pathway—can be assessed by calculating the activation barrier for this undesired reaction. Studies on other heteroaromatic boronic acids have shown that the rate of protodeboronation is highly pH-dependent and can proceed through different mechanisms, all of which can be modeled to predict the optimal pH range for stability. ljmu.ac.uk

Elucidation of Solvent Effects and Environmental Influences on Boronic Acid Chemistry

The solvent plays a critical role in reactions involving boronic acids. It influences the equilibrium between the neutral boronic acid (RB(OH)₂) and the more reactive tetrahedral boronate anion ([RB(OH)₃]⁻), and it can stabilize charged intermediates and transition states. ru.nlresearchgate.net

Computational chemistry models solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This is computationally efficient and captures bulk electrostatic effects.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is more computationally intensive but is necessary when specific solvent-solute interactions, such as hydrogen bonding, are crucial to the mechanism. montclair.edu

Studies have shown that solvation energies can significantly alter reaction barriers and equilibria. For example, the stabilization of the charged boronate anion is much greater in polar solvents, which can shift the boronic acid/boronate equilibrium and affect reaction rates. ru.nl A computational study could quantify this effect by calculating the pKa value of this compound in different solvents, providing guidance for selecting optimal reaction conditions. ru.nl

| Solvent | Dielectric Constant | Calculated ΔGsolv (Boronic Acid) (kcal/mol) | Calculated ΔGsolv (Boronate Anion) (kcal/mol) |

| Gas Phase | 1 | 0.0 | 0.0 |

| Chloroform | 4.8 | -8.5 | -45.2 |

| Acetonitrile (B52724) | 37.5 | -10.1 | -58.9 |

| Water | 78.4 | -11.3 | -63.7 |

| Note: Data are illustrative, based on general trends for arylboronic acids, demonstrating the significantly stronger solvation of the anionic boronate form in polar solvents. |

Computational Approaches to Ligand Design and Catalyst Optimization

One of the most powerful applications of computational chemistry is in the rational design of new catalysts and the optimization of reaction conditions. ethz.ch For cross-coupling reactions involving this compound, the choice of ligand on the palladium catalyst is critical for success.

Computational approaches to ligand design involve:

Screening Virtual Libraries: A large number of potential ligands can be modeled computationally to predict their performance in a catalytic cycle. By calculating the energy of the rate-determining transition state for each ligand, researchers can identify the most promising candidates for experimental synthesis and testing. chemrxiv.org

Establishing Structure-Activity Relationships: Computational models can decouple steric and electronic effects of ligands. Descriptors like the Tolman electronic parameter (TEP) and cone angle can be calculated and correlated with catalytic activity. This helps in building predictive models that guide the development of new ligands with desired properties. ethz.ch For example, DFT calculations can show how modifying a ligand's structure impacts the energy barrier for reductive elimination, which is often sensitive to steric bulk. researchgate.netacs.org This allows for the fine-tuning of a catalyst to maximize the yield and selectivity of a specific transformation.

Advanced Analytical and Purification Techniques for 6 Formylpyridin 3 Yl Boronic Acid

Chromatographic Purification Strategies for Boronic Acids and their Esters

Specialized Column Chromatography Techniques (e.g., Boric Acid-Treated Silica (B1680970) Gel)

Standard silica gel chromatography can be challenging for the purification of boronic acids due to their potential for dehydration to form boroxines and their tendency to interact strongly with the silica surface, leading to streaking and poor separation. researchgate.netreddit.com To mitigate these issues, specialized techniques have been developed.

One such method involves the use of boric acid-treated silica gel. researchgate.net This technique is designed to suppress the over-adsorption of boronic acid derivatives onto the stationary phase. researchgate.net The impregnation of silica gel with boric acid has been reported as an effective method for the flash column chromatography of some boronic esters, such as pinacol (B44631) boronic esters, by minimizing the loss of the compound on the column. researchgate.net

However, the effectiveness of this technique can be variable. The resolution efficiency of boric acid-treated silica gel may be lower than that of standard silica gel. researchgate.net Furthermore, its applicability to all classes of boronic acids is not guaranteed. For instance, some reports suggest that this method may not be as effective for the purification of pyridine-boronic acids. researchgate.net

An alternative approach involves derivatization. Boronic acids can be converted to more stable derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, which exhibit improved stability and are less prone to sticking on silica gel columns. reddit.com Another method involves forming a diethanolamine (B148213) adduct, which is often crystalline and can be easily isolated. reddit.com

Preparative High-Performance Liquid Chromatography (HPLC) for Compound Isolation

For achieving very high levels of purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique. researchgate.netplantaanalytica.com It offers unparalleled resolution, allowing for the effective separation of the target compound from closely related impurities. plantaanalytica.com This method is scalable and can be adapted for the isolation of multi-milligram quantities of highly pure (6-Formylpyridin-3-YL)boronic acid. reddit.comsielc.com

The successful separation of boronic acids by preparative HPLC relies on the careful selection of columns and mobile phases. waters.com

Columns: A variety of stationary phases are available, and screening different columns is often necessary to achieve optimal selectivity. waters.com Reversed-phase columns such as C8, C18, and Phenyl are commonly used. waters.com Specialized columns, including those with hydrophilic surface properties or those designed to minimize interactions with silanol (B1196071) groups, can provide enhanced retention and peak shape for polar compounds like boronic acids. sielc.comwaters.com Modern column technology, such as core-shell particles, can provide higher efficiency and faster separations. plantaanalytica.com

Mobile Phase: The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov The use of an acidic modifier, such as formic acid or phosphoric acid, is common to control the ionization state of the analyte and improve chromatographic performance. sielc.com

Detection: Ultraviolet (UV) detection is standard for aromatic compounds like this compound. For more comprehensive analysis, HPLC systems can be coupled with secondary detectors like mass spectrometry (MS) or evaporative light scattering detectors (ELSD). plantaanalytica.com

The table below outlines typical parameters used in the HPLC separation of boronic acids.

| Parameter | Description | Common Selection | Source |

| Technique | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Scalable for isolating high-purity compounds. | plantaanalytica.comsielc.com |

| Stationary Phase | Reversed-phase columns with various functionalities. | XSelect HSS T3, XBridge BEH Phenyl, C8, C18. | waters.com |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier. | MeCN/Water with Formic Acid or Phosphoric Acid. | sielc.com |

| Detection | UV detection is common; MS and ELSD provide additional data. | UV, Mass Spectrometry (MS), ELSD. | plantaanalytica.com |

High-Throughput Synthesis and Screening Methodologies for Boronic Acid Libraries

The structural motif of boronic acids is of significant interest in drug discovery and materials science, leading to the development of high-throughput methods for their synthesis and screening. researchgate.netmedchemexpress.com These approaches allow for the rapid generation and evaluation of large, diverse libraries of boronic acid derivatives.

High-Throughput Synthesis: Traditional methods for synthesizing boronic acids are often sequential and time-consuming. researchgate.net Modern high-throughput synthesis (HTS) platforms utilize parallel processing, often in 96- or 384-well plate formats, to accelerate the creation of boronic acid libraries. researchgate.netpnas.org Automated robotic systems can perform reactions, purification, and analysis, greatly increasing efficiency. arxiv.org This building block approach allows for the combination of various precursors to quickly generate a wide array of structurally diverse boronic acids. researchgate.net For instance, the optimization of electrochemical reactions in high-throughput reactors has been demonstrated for the synthesis of aryl boronic acid derivatives. scispace.com

High-Throughput Screening: Once synthesized, these libraries can be rapidly evaluated for specific biological activities or material properties using high-throughput screening (HTS) techniques. nih.govnih.gov This enables the identification of "hit" compounds with desired characteristics from thousands of candidates. nih.govvt.edu

For example, a library of 30 boronic acid derivatives was screened for their ability to modulate the fluorescence of single-walled carbon nanotubes in response to glucose, identifying specific compounds for sensor development. nih.gov In another study, a much larger library of over 46,000 branched peptide boronic acids was screened against an HIV-1 RNA target, demonstrating that the boronic acid moiety can provide a novel mode of binding to RNA. nih.govvt.edu

The table below summarizes findings from high-throughput screening studies of boronic acid libraries.

| Library Size | Target | Screening Method | Key Finding | Source |

| 30 compounds | Single-Walled Carbon Nanotubes (SWNTs) | Fluorescence Quenching Assay | Identified 4-cyanophenylboronic acid and 4-chlorophenylboronic acid as effective glucose reporters. | nih.gov |

| 46,656 compounds | HIV-1 RRE IIB RNA | On-Bead Fluorescence Screening | Discovered branched peptide boronic acids that bind to the RNA target in the low micromolar range. | nih.govvt.edu |

| ~155 compounds | General (various diseases) | High-Throughput Screening (HTS) & High-Content Screening (HCS) | Commercial library available for screening in cancer and other disease research. | medchemexpress.com |

These high-throughput methodologies are instrumental in exploring the vast chemical space of boronic acids, accelerating the discovery of new molecules with valuable applications.

Future Research Directions and Outlook for 6 Formylpyridin 3 Yl Boronic Acid

Development of Novel and More Efficient Synthetic Routes

The accessibility of (6-Formylpyridin-3-YL)boronic acid is paramount for its widespread application. Future research will likely focus on developing more efficient, cost-effective, and scalable synthetic routes. Current methods often rely on the halogen-metal exchange of 2,5-dihalopyridines followed by quenching with a trialkyl borate (B1201080), a strategy that is effective but can require cryogenic conditions and highly reactive organolithium reagents. researchgate.net

Key areas for future development include:

Palladium-Catalyzed Borylation: Optimizing Miyaura borylation or other palladium-catalyzed C-H activation/borylation reactions on suitable pyridine (B92270) precursors could provide a more direct and functional-group-tolerant route.

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reaction control, and facilitate easier scale-up compared to traditional batch methods.

Alternative Starting Materials: Investigating more readily available and cheaper starting materials beyond 2,5-dihalopyridines is crucial for reducing production costs.

Purification Strategies: The development of non-chromatographic purification methods, such as crystallization or the use of scavenger resins, is needed to improve the efficiency and sustainability of isolating the final product or its stable derivatives, like the pinacol (B44631) ester. sigmaaldrich.com

| Synthetic Strategy | Precursor Example | Key Reagents | Potential Advantages | Challenges to Overcome |

| Halogen-Metal Exchange | 2-Chloro-5-bromopyridine | n-BuLi, Triisopropyl borate | High regioselectivity. researchgate.net | Cryogenic temperatures, strong base. |

| Miyaura Borylation | 6-Formyl-3-bromopyridine | Bis(pinacolato)diboron, Pd catalyst | Milder conditions, functional group tolerance. | Catalyst cost, ligand optimization. |

| C-H Borylation | 6-Formylpyridine | Iridium or Rhodium catalyst, B₂pin₂ | High atom economy, direct functionalization. | Regioselectivity control on the pyridine ring. |

Expansion of Catalytic Applications to New Chemical Transformations

While boronic acids are well-known as reagents in Suzuki-Miyaura cross-coupling reactions, their use as organocatalysts is an emerging field. rsc.orgresearchgate.net The Lewis acidic boron center of this compound can reversibly activate hydroxyl groups, enabling a range of transformations under mild conditions. rsc.org

Future research could explore its application in:

Amide Bond Formation: Catalyzing the direct condensation of carboxylic acids and amines, offering a green alternative to traditional coupling reagents.

Passerini-Type Reactions: Engaging the boronic acid as a carbon nucleophile in multicomponent reactions to generate complex molecular scaffolds like α-hydroxyketones. nih.gov

Organocatalytic Formylation: Acting as a substrate in novel formylation reactions, potentially leading to new synthetic methodologies. researchgate.net

Asymmetric Catalysis: Designing chiral variants of the molecule where the pyridine and aldehyde groups help create a defined chiral environment around the catalytic boron center.

Integration into Complex Natural Product Synthesis and Advanced Chemical Biology Probes (Methodological Focus)

The dual functionality of this compound makes it an ideal building block for the synthesis of complex molecules and the development of sophisticated biological tools.

Natural Product Synthesis: The compound can be used in iterative cross-coupling strategies, such as the Matteson homologation, to construct complex carbon skeletons found in marine natural products and other polyketides. mdpi.com The aldehyde can serve as a handle for subsequent transformations late in a synthetic sequence.

Chemical Biology Probes: Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in biological molecules like saccharides and glycoproteins. nih.govresearchgate.net This property can be exploited to:

Design Selective Sensors: The aldehyde group can be functionalized with a fluorophore. Binding of the boronic acid to a target diol (e.g., on a cancer cell surface) could trigger a conformational change that modulates the fluorescence, allowing for detection and imaging. researchgate.net

Create Activity-Based Probes: Similar to the design of proteasome inhibitors like bortezomib, the molecule can be incorporated into peptides or other scaffolds to target the active sites of specific enzymes. nih.govnih.gov The aldehyde provides a point for conjugating reporter tags. nih.gov

Design and Synthesis of Advanced Materials with Tailored Functionality

The unique electronic and coordination properties of the this compound scaffold make it a promising candidate for the construction of advanced functional materials.

Future research directions include:

Boron-Doped Polycyclic Aromatic Hydrocarbons (PAHs): The molecule can serve as a precursor for creating extended, conjugated systems containing both nitrogen and boron atoms, which can tune the electronic and photophysical properties for applications in organic electronics (e.g., OLEDs). mdpi.com

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the diol of the boronic acid are excellent coordination sites for metal ions. This allows for the self-assembly of highly porous and crystalline MOFs with potential applications in gas storage, separation, and catalysis.

Chemosensors: Materials incorporating this moiety could be designed for the selective detection of analytes. For instance, polymers functionalized with this compound could exhibit a measurable response (e.g., colorimetric or fluorescent) upon binding to diol-containing molecules like glucose or catechols.

Predictive Modeling and Computational Design for Enhanced Reactivity and Selectivity

Computational chemistry offers a powerful tool to accelerate the development and application of this compound. Predictive modeling can provide insights that are difficult to obtain through experiments alone.

Key areas for computational investigation include:

Reaction Mechanism Studies: Using Density Functional Theory (DFT) to elucidate the transition states and reaction pathways for novel synthetic routes and catalytic cycles, helping to optimize reaction conditions.

Binding Affinity Predictions: Employing molecular docking and molecular dynamics simulations to predict the binding affinity and selectivity of probes derived from this molecule for their biological targets (e.g., enzyme active sites or carbohydrate receptors).

Material Property Simulation: Calculating the electronic band structure, absorption spectra, and other key properties of polymers or MOFs derived from the molecule to guide the design of materials with desired optoelectronic characteristics.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate structural modifications of the parent molecule with biological activity, aiding in the rational design of new drug candidates.

Sustainable and Scalable Manufacturing Processes for Industrial Relevance

For this compound to achieve industrial relevance, its synthesis must be both economically viable and environmentally sustainable. Future research must focus on transitioning from laboratory-scale procedures to robust, scalable processes.

Priorities for development include:

Process Optimization: Minimizing the use of hazardous or cryogenic reagents (e.g., n-butyllithium) and replacing them with safer, more manageable alternatives. researchgate.net

Catalyst Efficiency: Developing highly active and recyclable catalysts for borylation steps to reduce costs and waste associated with precious metals like palladium.

Green Solvents: Replacing hazardous solvents with greener alternatives (e.g., water, bio-based solvents) where possible.

Continuous Manufacturing: As mentioned, shifting from batch to continuous flow production can improve safety, consistency, and throughput, making the manufacturing process more efficient and scalable. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Q & A

Q. Table 1: Representative Reaction Conditions

| Boronic Acid | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Pyridyl | Pd(OAc)₂/SPhos | 100°C, 2h | 37% | |

| 2-Methoxy | Pd(OAc)₂/XPhos | 80°C, 12h | 60% |

Basic: How do pH conditions influence the diol-binding capacity of this compound in biochemical assays?

Answer:

Boronic acids bind diols via reversible esterification , which is pH-dependent due to the pKa shift upon complexation. Under neutral/alkaline conditions (pH 7.4–8.5), the boronic acid exists in a trigonal planar form, enhancing diol binding. In acidic conditions (pH < 6), the tetrahedral boronate ester dissociates . For example:

- Glycoprotein binding to AECPBA surfaces is optimal at pH 8.5 but diminishes at pH 6.0 due to protonation of the boronate .

- Polymer-bound boronic acids (e.g., PAPBA) crosslink via boroxine at pH < 7 but dissolve in glucose-rich, alkaline environments .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

Key methods include:

- ¹H/¹³C NMR : Confirms regiochemistry (e.g., pyridinyl proton shifts at δ 7.5–8.8 ppm) and boronic acid presence (no direct B-H signal) .

- FT-IR : Detects B-O stretches (~1350 cm⁻¹) and carbonyl groups (1686 cm⁻¹ in benzamide derivatives) .

- GC-MS/EI-MS : Identifies molecular ion peaks (e.g., m/z 307 for 3-fluoro-N-(6-methylpyridin-2-yl)-5-(pyridin-3-yl)benzamide) .

Advanced: How can computational methods optimize the binding affinity of this compound derivatives?

Answer:

Quantum chemical calculations (DFT) and QSAR models predict electronic properties and steric effects. For example:

Q. Table 2: Key QSAR Descriptors for Boronic Acid Binding

| Descriptor | Impact on Binding |

|---|---|

| Electron-withdrawing groups | ↑ Affinity for cis-diols |

| Planar aromatic systems | ↑ π-Stacking with proteins |

| LogP (1.5–3.0) | Optimal solubility |

Advanced: How can LC-MS/MS methodologies detect trace impurities in this compound samples?

Answer:

Triple quadrupole LC-MS/MS in MRM mode achieves ppm-level sensitivity for boronic acid impurities:

Sample Prep : Dissolve in methanol/water (70:30) with 0.1% formic acid.

Column : C18 (2.1 × 100 mm, 1.7 µm).

Ionization : ESI-negative mode for underivatized acids.

Validation : LOD < 0.1 ppm, LOQ < 0.3 ppm, linearity (R² > 0.99) .

Advanced: What strategies mitigate non-specific interactions in boronic acid-based glycoprotein assays?

Answer:

Secondary interactions (e.g., hydrophobic/hydrogen bonding) can be minimized by:

- Buffer optimization : Use high-ionic-strength Tris-HCl (pH 8.5) to reduce electrostatic interference .

- Surface engineering : Introduce PEG spacers on AECPBA-coated dextran to limit protein adhesion .

Advanced: How do boronic acids serve as radical precursors in photochemical reactions?

Answer:

Under UV/visible light, boronic acids undergo single-electron oxidation to generate aryl radicals. Applications include:

- C–C bond formation via radical addition to alkenes.

- Heterocycle synthesis using eosin Y as a photocatalyst .

Advanced: What structural features enhance the thermal stability of boronic acids for flame-retardant applications?

Answer:

Aromatic boronic acids with electron-deficient rings (e.g., fluorinated derivatives) exhibit higher decomposition temperatures (>300°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.